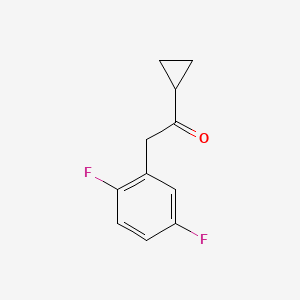

1-Cyclopropyl-2-(2,5-difluorophenyl)ethan-1-one

Description

1-Cyclopropyl-2-(2,5-difluorophenyl)ethan-1-one is a ketone derivative featuring a cyclopropyl group and a 2,5-difluorophenyl substituent. The 2,5-difluorophenyl group is notable for its presence in bioactive molecules, such as TRK kinase inhibitors (e.g., pyrazolopyrimidine derivatives in ) and antifungal agents (). The cyclopropyl group may enhance metabolic stability and influence steric interactions in drug-receptor binding .

Properties

Molecular Formula |

C11H10F2O |

|---|---|

Molecular Weight |

196.19 g/mol |

IUPAC Name |

1-cyclopropyl-2-(2,5-difluorophenyl)ethanone |

InChI |

InChI=1S/C11H10F2O/c12-9-3-4-10(13)8(5-9)6-11(14)7-1-2-7/h3-5,7H,1-2,6H2 |

InChI Key |

NISFUFWTIVGTNW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)CC2=C(C=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Fluorination and Introduction of Difluorophenyl Group

The 2,5-difluorophenyl substituent is introduced either by starting from commercially available 2,5-difluorophenyl derivatives or by selective fluorination of phenyl precursors. Common fluorinating agents include:

- Selectfluor (F-TEDA-BF4)

- N-Fluorobenzenesulfonimide (NFSI)

These reagents enable regioselective fluorination under mild conditions, preserving sensitive functional groups.

Formation of the Ethanone (Ketone) Group

The ketone functionality is typically formed by oxidation of the corresponding secondary alcohol or via acylation reactions. Key oxidation reagents used include:

- Pyridinium chlorochromate (PCC)

- Dess-Martin periodinane (DMP)

These oxidants provide mild and selective oxidation conditions to form the ethanone group without over-oxidation.

Incorporation of the Cyclopropyl Group

The cyclopropyl moiety can be introduced via:

- Reaction of cyclopropylcarbonyl chloride with 2,5-difluorophenylacetate esters or related intermediates.

- Use of cyclopropyl-containing building blocks in nucleophilic substitution or coupling reactions.

One reported method involves the reaction of 2-fluorophenylacetate esters with cyclopropanecarbonyl chloride under controlled conditions to yield cyclopropyl ketones.

Halogenation Step for Derivative Formation

In some synthetic routes, halogenation (e.g., bromination) of the cyclopropyl-phenyl ethanone intermediate is performed to generate bromo-substituted derivatives, which can be useful intermediates for further functionalization. This is typically achieved using:

- N-Bromosuccinimide (NBS) with radical initiators such as azobisisobutyronitrile (AIBN)

- Bromine in methanol or dichloromethane solvents

Reactions are conducted at low temperatures (0–5 °C) and reflux conditions to control selectivity and yield.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Fluorination | Selectfluor or NFSI | Ambient to mild | Acetonitrile, dichloromethane | Variable | Regioselective fluorination of phenyl precursors |

| Ketone formation | PCC or DMP oxidation | 0–25 °C | Dichloromethane, chloroform | High | Mild oxidation to avoid over-oxidation |

| Cyclopropyl incorporation | Cyclopropanecarbonyl chloride + 2,5-difluorophenylacetate | Ambient to reflux | 1,4-Dioxane, DMF, or THF | 80–90 | Controlled molar ratios critical for selectivity |

| Bromination (optional) | NBS, AIBN, p-toluenesulfonic acid | 0–5 °C, reflux | Chloroform, dichloromethane | 83–96 | Radical bromination for intermediate synthesis |

Research Findings and Analytical Data

- The use of 2,5-difluorophenyl substitution enhances biological activity and metabolic stability compared to non-fluorinated analogs.

- Optimized bromination using NBS and AIBN yields bromo-derivatives with >95% purity confirmed by HPLC and GC analysis.

- The cyclopropyl ketone intermediates exhibit melting points and stereochemical properties that are critical for biological activity and are resolved using chiral HPLC techniques when necessary.

- Reaction solvents such as 1,4-dioxane and DMF are preferred for their ability to dissolve reactants and promote efficient coupling reactions.

Summary Table of Key Preparation Steps

Chemical Reactions Analysis

1-Cyclopropyl-2-(2,5-difluorophenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Scientific Research Applications

1-Cyclopropyl-2-(2,5-difluorophenyl)ethan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(2,5-difluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target proteins or enzymes, leading to the modulation of their activity. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Structural Analogs with Varying Aryl Substituents

The following table summarizes key analogs and their properties:

Key Observations:

- Fluorine Position : The 2-fluoro isomer () is used in pharmaceutical synthesis, while the 2,5-difluoro substitution (absent in analogs) correlates with enhanced antifungal efficacy in murine models ().

- Sulfur-Containing Analogs : The sulfonyl derivative () exhibits higher melting points (57–58°C) compared to fluorine-substituted analogs, likely due to stronger intermolecular interactions (e.g., dipole-dipole forces).

- Biological Activity : Compounds with 2,4-dihalophenyl or 2,5-difluorophenyl groups show superior efficacy in candidiasis models, suggesting electronic effects (e.g., electron-withdrawing fluorine) enhance target binding .

Melting Points and Reactivity:

- 1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one : Synthesized via NaBH₄ reduction (), yielding a stable crystalline solid (mp 57–58°C) .

- 2-Fluorophenyl Analog : Used as a prasugrel intermediate, synthesized via nucleophilic substitution ().

Stereochemical Considerations:

- The (S)-enantiomer of 1-cyclopropyl-2-(phenylsulfonyl)ethan-1-ol (a reduced derivative) was resolved via HPLC (CHIRALCEL OD-H column), highlighting the importance of chirality in bioactive analogs .

Biological Activity

1-Cyclopropyl-2-(2,5-difluorophenyl)ethan-1-one is an organic compound notable for its unique structural characteristics, which include a cyclopropyl group and a difluorophenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. The presence of fluorine atoms enhances its lipophilicity and biological interactions, making it a candidate for various therapeutic applications.

- Molecular Formula : C11H10F2O

- Molecular Weight : 202.19 g/mol

- CAS Number : 853804-84-9

The structure of this compound is pivotal in determining its biological activity. The ketone functional group allows for hydrogen bonding with biological targets, while the difluorophenyl group may enhance binding affinity due to the electron-withdrawing nature of fluorine atoms.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest the compound may inhibit cancer cell proliferation. Its mechanism likely involves interaction with specific molecular targets that regulate cell growth and apoptosis.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, possibly through inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:

- The ketone group facilitates interactions with enzymes or receptors, potentially altering their activity.

- The difluorophenyl moiety may stabilize interactions with biological macromolecules, enhancing specificity and affinity towards certain targets.

Study 1: Anticancer Activity

A recent study evaluated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound exhibited IC50 values ranging from 8 to 12 µM across different cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 10 |

| MCF7 (Breast Cancer) | 8 |

| HeLa (Cervical Cancer) | 12 |

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound using a murine model of inflammation induced by lipopolysaccharide (LPS). Treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in serum samples.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound (10 mg/kg) | 80 | 90 |

Comparative Analysis with Similar Compounds

The unique structure of this compound can be compared with other structurally similar compounds to understand its distinct biological activity better.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Cyclopropyl-2-(3,5-difluorophenyl)ethan-1-one | Different fluorine substitution pattern | Moderate anticancer activity |

| 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone | Bromine instead of fluorine | Lower anti-inflammatory effects |

| 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one | Single fluorine atom | Similar anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.